Fluoromoxestrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluoromoxestrol is a synthetic estrogen that has been used in scientific research for several decades. It is a potent estrogen receptor agonist and has been used to study the effects of estrogen on various physiological and biochemical processes.

Wirkmechanismus

Fluoromoxestrol acts as an estrogen receptor agonist, which means that it binds to estrogen receptors in the body and activates them. This leads to the activation of various signaling pathways that regulate gene expression and cellular function. The exact mechanism of action of fluoromoxestrol is not fully understood, but it is believed to involve the activation of the estrogen receptor alpha and beta.

Biochemical and Physiological Effects:

Fluoromoxestrol has several biochemical and physiological effects on the body. It has been shown to increase bone density and reduce the risk of osteoporosis. It also has cardiovascular benefits, such as reducing the risk of heart disease and stroke. Additionally, it has been shown to improve cognitive function and memory. However, it can also have negative effects, such as increasing the risk of breast cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Fluoromoxestrol has several advantages for lab experiments. It is a potent estrogen receptor agonist, which means that it can be used at low concentrations to achieve significant effects. It is also stable and can be stored for long periods of time without degradation. However, it can be expensive to synthesize and may not be readily available in some labs.

List of

Zukünftige Richtungen

1. Investigating the effects of fluoromoxestrol on other physiological processes, such as immune function and metabolism.

2. Developing new therapies for breast cancer based on the mechanism of action of fluoromoxestrol.

3. Studying the long-term effects of fluoromoxestrol on bone density and cardiovascular health.

4. Investigating the effects of fluoromoxestrol on cognitive function in aging populations.

5. Developing new synthetic estrogens based on the structure of fluoromoxestrol with improved potency and selectivity.

Conclusion:

Fluoromoxestrol is a potent synthetic estrogen that has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It has several advantages for lab experiments, such as its potency and stability, but also has limitations, such as its cost and availability. Future research directions include investigating the effects of fluoromoxestrol on other physiological processes, developing new therapies for breast cancer, and studying the long-term effects of fluoromoxestrol on bone density and cardiovascular health.

Synthesemethoden

Fluoromoxestrol is synthesized from estrone, which is a natural estrogen found in the body. The synthesis involves the addition of a fluorine atom to the estrone molecule at the C-6 position. This is achieved through a series of chemical reactions that involve the use of reagents such as boron trifluoride and potassium fluoride. The final product is purified through chromatography to obtain pure fluoromoxestrol.

Wissenschaftliche Forschungsanwendungen

Fluoromoxestrol has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It has been used to study the effects of estrogen on bone density, cardiovascular health, and cognitive function. It has also been used to study the effects of estrogen on breast cancer cells and to develop new therapies for breast cancer.

Eigenschaften

CAS-Nummer |

142154-95-8 |

|---|---|

Produktname |

Fluoromoxestrol |

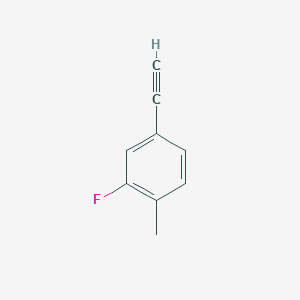

Molekularformel |

C21H25FO3 |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

(8S,9S,11S,13S,14S,16R,17R)-17-ethynyl-16-fluoro-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H25FO3/c1-4-21(24)18(22)10-16-15-7-5-12-9-13(23)6-8-14(12)19(15)17(25-3)11-20(16,21)2/h1,6,8-9,15-19,23-24H,5,7,10-11H2,2-3H3/t15-,16-,17-,18+,19+,20-,21-/m0/s1 |

InChI-Schlüssel |

UPCVHECNLOMHQH-WYLBFHJUSA-N |

Isomerische SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |

SMILES |

CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |

Kanonische SMILES |

CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |

Synonyme |

16 beta-(18F)fluoromoxestrol fluoromoxestrol fluoromoxestrol, (11beta,16alpha)-18F-isomer fluoromoxestrol, (11beta,16alpha)-isomer fluoromoxestrol, (11beta,16alpha,17alpha)-18F-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.